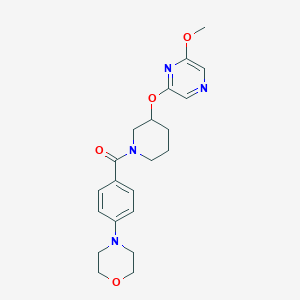

(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone

Description

Properties

IUPAC Name |

[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4/c1-27-19-13-22-14-20(23-19)29-18-3-2-8-25(15-18)21(26)16-4-6-17(7-5-16)24-9-11-28-12-10-24/h4-7,13-14,18H,2-3,8-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXYHHWXQVLDHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

Formation of the Methoxypyrazine Moiety: This can be achieved through the reaction of 2-chloropyrazine with methanol in the presence of a base such as sodium hydroxide.

Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.

Coupling Reactions: The methoxypyrazine and piperidine intermediates can be coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Introduction of the Morpholinophenyl Group: This step may involve the reaction of the intermediate with 4-morpholinophenylboronic acid under Suzuki coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

The compound (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxypyrazine moiety can be oxidized to form corresponding N-oxides.

Reduction: The carbonyl group in the methanone can be reduced to form alcohols.

Substitution: The piperidine and morpholinophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Conditions may include the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone would depend on its specific biological target. Potential mechanisms may include:

Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

Pathway Involvement: Affecting specific biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Key structural analogues include piperazine/piperidinyl methanones with variations in aryl and heterocyclic substituents. Below is a comparative analysis:

Functional Group and Pharmacokinetic Implications

- The morpholinophenyl group enhances solubility, while the methoxypyrazine could modulate target binding through hydrogen bonding .

- Amide-Based Analogues (Compounds 21, 22) : The trifluoromethylphenyl group introduces lipophilicity and electron-withdrawing effects, possibly improving membrane permeability but reducing solubility. Thiophene rings (electron-rich) may engage in π-π interactions with aromatic residues in targets .

- Patent Compounds () : Fluorinated substituents (e.g., difluorocyclobutyl) likely enhance metabolic stability and bioavailability. The imidazo-pyrrolo-pyrazine moiety suggests targeting kinases or nucleic acid-binding proteins .

Hypothetical Pharmacological Profiles

- Compound 21/22 : The trifluoromethyl and thiophene groups may favor targets requiring hydrophobic interactions (e.g., GPCRs or cytochrome P450 enzymes) .

- Patent Compounds : Fluorinated and fused heterocycles indicate optimization for high-affinity binding and prolonged half-life, likely in oncology or antiviral contexts .

Biological Activity

The compound (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular formula for this compound is , featuring a piperidine ring, a pyrazine moiety, and a morpholine group. The unique arrangement of these functional groups suggests diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins, enzymes, or receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting processes such as signal transduction and cellular proliferation.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing neurotransmitter systems or hormonal pathways.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.

- Neuroprotective Effects : The presence of the methoxypyrazine moiety may enhance neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Activity : Some studies have indicated that it may reduce inflammation by modulating cytokine production.

Data Table: Biological Activity Summary

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Study on Cancer Cell Lines :

-

Neuroprotective Mechanisms :

- Research indicated that compounds with similar structures could enhance neuronal survival in models of oxidative stress, highlighting the neuroprotective potential of this class of compounds .

-

Inflammation Models :

- In vivo studies showed that related compounds reduced inflammation markers in animal models, supporting the hypothesis that this compound may possess anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to the piperidine and morpholine rings can significantly influence its biological activity. For example:

- Substituents on the pyrazine ring can enhance binding affinity to target receptors.

- Alterations in the piperidine structure may affect enzyme inhibition potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.